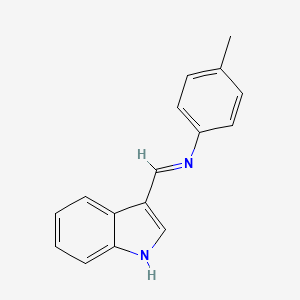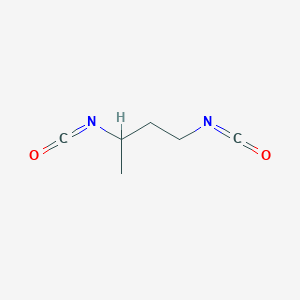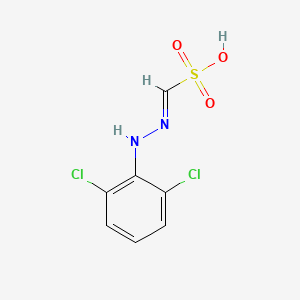
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a methanesulfonic acid group attached to a 2,6-dichlorophenylamino group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, typically involves the reaction of methanesulfonic acid with 2,6-dichloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or diethyl ether and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves large-scale synthesis using optimized reaction conditions. The process may include the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the product. The industrial production process also involves purification steps to obtain high-purity methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from the reactions of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Employed in industrial processes such as electroplating, where it serves as an electrolyte in electrochemical reactions.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved in its mechanism of action depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, include:
Methanesulfonic acid: A simpler organosulfur compound with similar acidic properties.
2,6-Dichloroaniline: A precursor used in the synthesis of methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-.
Sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
Methanesulfonic acid, ((2,6-dichlorophenyl)amino)imino-, is unique due to the presence of both the methanesulfonic acid group and the 2,6-dichlorophenylamino group. This combination imparts distinct chemical properties and reactivity to the compound, making it valuable in various applications.
Propiedades
Número CAS |
111225-65-1 |
|---|---|
Fórmula molecular |
C7H6Cl2N2O3S |
Peso molecular |
269.10 g/mol |
Nombre IUPAC |
(E)-[(2,6-dichlorophenyl)hydrazinylidene]methanesulfonic acid |
InChI |
InChI=1S/C7H6Cl2N2O3S/c8-5-2-1-3-6(9)7(5)11-10-4-15(12,13)14/h1-4,11H,(H,12,13,14)/b10-4+ |
Clave InChI |
VNRAVLJGMSOEIO-ONNFQVAWSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)N/N=C/S(=O)(=O)O)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NN=CS(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


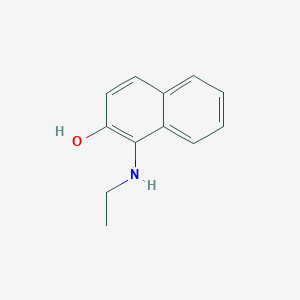
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene](/img/structure/B14322121.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)
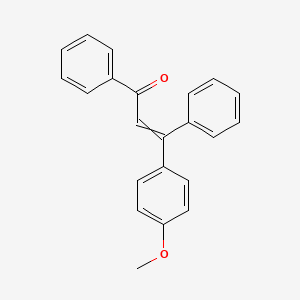
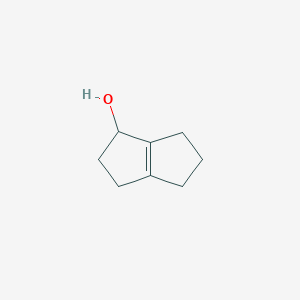
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
![2,4-Pyrimidinediamine, 5-[[4-(1-methylethoxy)phenyl]methyl]-](/img/structure/B14322138.png)
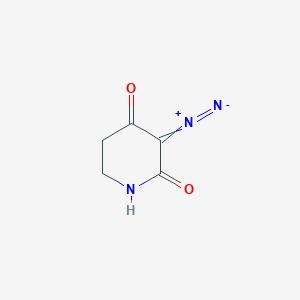
![Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine](/img/structure/B14322144.png)


